Anticancer agent 27
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Overview
Description
Anticancer agent 27 is a potent compound known for its significant anticancer activity. It has shown promising results in inhibiting the growth of various cancer cell lines, including MDA-MB 231, K562, A549, HeLa, and L929 . This compound is part of a broader class of anticancer agents that target specific cellular mechanisms to inhibit cancer progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 27 involves multiple steps, typically starting with the preparation of a core heterocyclic structure. The synthetic route often includes:
Formation of the core structure: This step involves the condensation of appropriate starting materials under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents whenever possible.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with enhanced anticancer activity.
Reduction: Formation of reduced derivatives with modified pharmacokinetic properties.
Substitution: Formation of substituted derivatives with improved selectivity and potency.
Scientific Research Applications
Anticancer agent 27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of new anticancer drugs and formulations
Mechanism of Action
The mechanism of action of Anticancer agent 27 involves multiple pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.
Pathways Involved: It interferes with key signaling pathways, including the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and induction of apoptosis
Comparison with Similar Compounds
Anticancer agent 27 is unique compared to other similar compounds due to its:
Potency: It has shown higher potency against a range of cancer cell lines compared to other agents.
Selectivity: It exhibits greater selectivity for cancer cells over normal cells, reducing potential side effects.
Mechanism: It targets multiple pathways, making it effective against various types of cancer
List of Similar Compounds
Combrestatin A-4: Used as a control in studies, known for its anticancer activity.
Selenocyanate-containing compounds: Known for their chemopreventive and anticancer properties.
Anthraquinones: Used in the development of anticancer therapeutics .
This compound represents a promising avenue for cancer treatment, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.
Properties
Molecular Formula |
C28H31NO6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[(1R,5S,8R,10S,18R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-14-en-18-yl] (E)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C28H31NO6/c1-16-18-6-7-19-26-12-4-11-25(2,3)21(26)23(32)28(33,34-15-26)27(19,22(16)31)24(18)35-20(30)8-5-17-9-13-29-14-10-17/h4-5,8-10,12-14,18-19,21,23-24,32-33H,1,6-7,11,15H2,2-3H3/b8-5+/t18-,19?,21?,23-,24+,26+,27-,28?/m0/s1 |
InChI Key |
ZLITUQOOIXADIY-ILTHIUDQSA-N |
Isomeric SMILES |
CC1(CC=C[C@]23C1[C@@H](C([C@]45C2CC[C@H]([C@H]4OC(=O)/C=C/C6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C |
Canonical SMILES |
CC1(CC=CC23C1C(C(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C |
Origin of Product |
United States |
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